N-(3,4-Dinitrophenyl)acetamide
Description
N-(3,4-Dinitrophenyl)acetamide is an aromatic acetamide derivative characterized by two nitro groups at the 3- and 4-positions of the phenyl ring.
Properties
Molecular Formula |
C8H7N3O5 |
|---|---|
Molecular Weight |
225.16 g/mol |
IUPAC Name |
N-(3,4-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O5/c1-5(12)9-6-2-3-7(10(13)14)8(4-6)11(15)16/h2-4H,1H3,(H,9,12) |
InChI Key |
HILZPWHMDLGSTO-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: N-(2,3-Dinitrophenyl)acetamide
- Molecular Formula : C₈H₇N₃O₅
- Molecular Weight : 225.16 g/mol
- ChemSpider ID: 2080532 .
Halogen-Substituted Analogs: N-(3,4-Dichlorophenyl)acetamide
- Molecular Formula: C₈H₇Cl₂NO
- Molecular Weight : 204.05 g/mol
- Key Differences: Chlorine substituents are less electron-withdrawing than nitro groups, leading to higher electron density on the aromatic ring. This may enhance nucleophilic substitution reactivity. Melting Point: 473–475 K .
Mono-Nitro Derivatives: N-(3-Nitrophenyl)acetamide
Structural and Functional Data Table
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